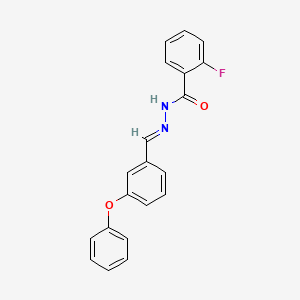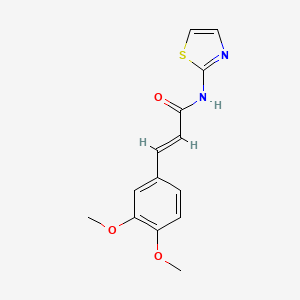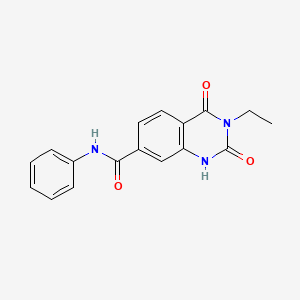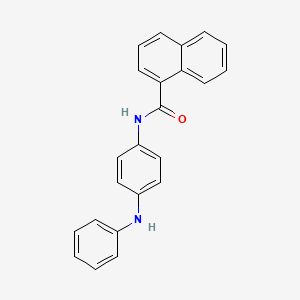
2-fluoro-N'-(3-phenoxybenzylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N'-(3-phenoxybenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FBH belongs to the class of hydrazide compounds and has been shown to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N'-(3-phenoxybenzylidene)benzohydrazide is not fully understood, but studies suggest that it may induce apoptosis by activating the caspase pathway. This compound has also been shown to inhibit the expression of proteins that are involved in cancer cell survival and proliferation, such as Bcl-2 and cyclin D1.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anticancer properties, this compound has also been shown to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-fluoro-N'-(3-phenoxybenzylidene)benzohydrazide in laboratory experiments is its relatively low cost and ease of synthesis. However, one limitation is that this compound has low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
Future research on 2-fluoro-N'-(3-phenoxybenzylidene)benzohydrazide could focus on optimizing its chemical properties to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could also focus on developing novel derivatives of this compound to enhance its biological activity and selectivity.
Métodos De Síntesis
2-fluoro-N'-(3-phenoxybenzylidene)benzohydrazide can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzohydrazide with 3-phenoxybenzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
2-fluoro-N'-(3-phenoxybenzylidene)benzohydrazide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit cancer cell migration and invasion, which are critical processes for cancer metastasis.
Propiedades
IUPAC Name |
2-fluoro-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-19-12-5-4-11-18(19)20(24)23-22-14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-14H,(H,23,24)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUJWZNTZPRURZ-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823904 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(2-furyl)acryloyl]indoline](/img/structure/B5886235.png)

![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5886256.png)


![9-mercapto-8-(2-methyl-2-propen-1-yl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5886267.png)


![N-(4-fluorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5886288.png)


![8-bromo-2,4-dimethylfuro[3,2-c]quinoline](/img/structure/B5886307.png)